

# Application Notes and Protocols for the Synthesis and Purification of Invopressin

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Invopressin**, a synthetic analogue of the neuropeptide hormone vasopressin, is a potent and selective agonist for the vasopressin V2 receptor. Like its endogenous counterpart, **Invopressin** plays a critical role in regulating water reabsorption in the kidneys, making it a molecule of significant interest for therapeutic applications in conditions such as diabetes insipidus and certain bleeding disorders.[1][2] This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of **Invopressin**, based on established methods for vasopressin analogues. The protocols are designed to be a comprehensive resource for researchers and professionals involved in peptide chemistry and drug development.

### **Synthesis of Invopressin**

The primary method for the synthesis of **Invopressin** and other vasopressin analogues is Solid-Phase Peptide Synthesis (SPPS).[3][4] SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method offers high efficiency and simplifies the purification of the intermediate products.[3]

### Principle of Solid-Phase Peptide Synthesis (SPPS)



SPPS involves a series of repeating cycles of coupling and deprotection. The C-terminal amino acid is first attached to a solid support resin. Then, the peptide chain is elongated by adding amino acids one by one. Each incoming amino acid is protected at its N-terminus (commonly with an Fmoc group) and on its reactive side chain. The N-terminal protecting group is removed before the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

# Experimental Protocol: Solid-Phase Synthesis of Invopressin (Selepressin as a model)

This protocol is adapted from the solid-phase synthesis of Selepressin, a vasopressin receptor agonist.[5]

#### Materials:

- MBHA resin
- Fmoc-protected amino acids (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt))
- Coupling agents: HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
- Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, Methanol
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5
  v/v/v)
- · Diethyl ether

#### Procedure:

 Resin Swelling: Swell the MBHA resin in DMF in a solid-phase reaction vessel for 60 minutes with nitrogen bubbling.[5]



- · First Amino Acid Coupling:
  - Deprotect the resin using 20% piperidine in DMF.
  - Wash the resin thoroughly with DMF.
  - Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using HOBt and DIC as coupling agents in DMF. Allow the reaction to proceed to completion.
  - Wash the resin with DMF to remove excess reagents.
- Peptide Chain Elongation:
  - Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid with 20% piperidine in DMF.
  - Washing: Wash the resin with DMF.
  - Coupling: Couple the next Fmoc-protected amino acid in the sequence (Fmoc-Arg(Pbf)-OH) using HOBt and DIC in DMF.
  - Washing: Wash the resin with DMF.
  - Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the **Invopressin** sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt).[5]
- Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
- Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by methanol, and then dry it under vacuum.[5]
- Cleavage and Deprotection:
  - Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.
  - Incubate for a specified time at room temperature.



- Peptide Precipitation:
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide and decant the ether.
  - Wash the peptide pellet with cold diethyl ether.
- Drying: Dry the crude peptide under vacuum.

### **Purification of Invopressin**

The crude peptide obtained after synthesis contains the target peptide along with various impurities. The most common and effective method for purifying peptides like **Invopressin** is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

### Principle of Reversed-Phase HPLC

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are injected onto the column and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

# Experimental Protocol: Purification of Invopressin by RP-HPLC

#### Materials:

- Crude Invopressin peptide
- RP-HPLC system with a preparative C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile



Lyophilizer

#### Procedure:

- Sample Preparation: Dissolve the crude **Invopressin** peptide in a minimal amount of Mobile Phase A.
- Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Injection: Inject the dissolved crude peptide onto the column.
- Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized but a typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
- Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile using a UV detector at a wavelength of 214 or 280 nm.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pooling and Lyophilization: Pool the fractions containing the pure **Invopressin**. Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.

### **Quantitative Data**

The yield and purity of synthetic peptides can vary depending on the specific sequence and the synthesis and purification protocols used. The following tables provide representative data for the synthesis and purification of vasopressin analogues.

Table 1: Synthesis Yield of a Vasopressin Analogue

Step	Parameter	Value	Reference
Solid-Phase Synthesis	Crude Peptide Yield	70-85%	[8]
Cleavage from Resin	Crude Peptide Recovery	~90%	[7]



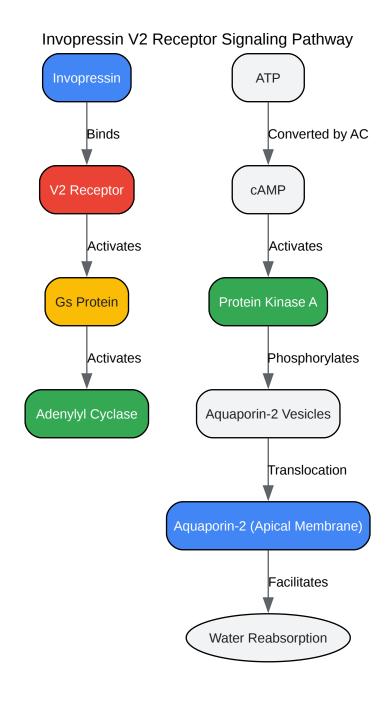
Table 2: Purification of a Vasopressin Analogue by RP-HPLC

Parameter	Before Purification (Crude)	After Purification (Pure)	Reference
Purity (by analytical HPLC)	50-70%	>98%	[7]
Recovery Yield	-	85-95%	[7]

# Signaling Pathway and Experimental Workflows Invopressin (Vasopressin) V2 Receptor Signaling Pathway

**Invopressin** exerts its primary physiological effects through the vasopressin V2 receptor (V2R), a G-protein coupled receptor.[9][10] The binding of **Invopressin** to the V2R in the collecting ducts of the kidney initiates a signaling cascade that leads to increased water reabsorption.[11]





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Caption: **Invopressin** binding to the V2 receptor activates a cAMP-dependent pathway leading to water reabsorption.





# **Experimental Workflow: Synthesis and Purification of Invopressin**

The overall workflow for producing pure **Invopressin** involves a sequential process of synthesis, cleavage, and purification.



# Invopressin Synthesis and Purification Workflow Solid-Phase Peptide Synthesis (SPPS) Cleavage from Resin & Deprotection Precipitation & Washing Crude Invopressin RP-HPLC Purification Purity Analysis (Analytical HPLC) Pool Pure Fractions Lyophilization

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Pure Invopressin (>98%)



Caption: The workflow for obtaining pure **Invopressin** from solid-phase synthesis to final lyophilized product.

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